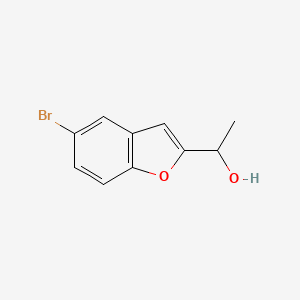

1-(5-Bromo-1-benzofuran-2-YL)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(5-Bromo-1-benzofuran-2-YL)ethanol” is a chemical compound used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also used as a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

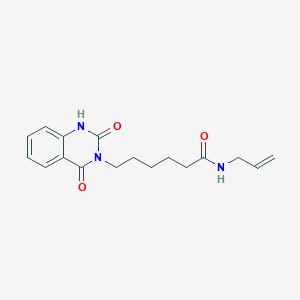

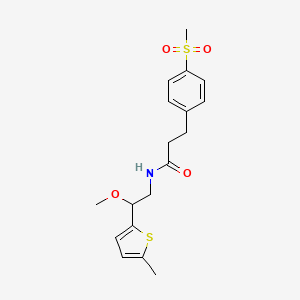

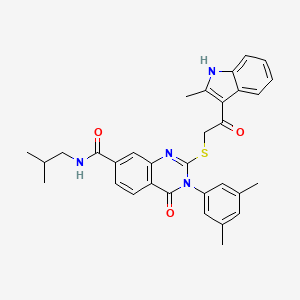

The molecular structure of “1-(5-Bromo-1-benzofuran-2-YL)ethanol” is approximately planar . In the crystal, molecules are linked via C-H⋯O hydrogen bonds into C(5) chains propagating in [100] .Chemical Reactions Analysis

Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .科学的研究の応用

Green Synthesis and Biocatalysis

1-(5-Bromo-1-benzofuran-2-yl)ethanol and related compounds play a significant role in green chemistry, particularly in the synthesis of enantiopure aromatic alcohols. These compounds serve as chiral building blocks in the production of natural products and chiral drugs. A study by Şahin (2019) demonstrates the use of Lactobacillus paracasei as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol, achieving high enantiomeric excess and yield under optimized conditions. This exemplifies a scalable, environmentally friendly method for producing chiral intermediaries for drug production (Şahin, 2019).

Antimicrobial Activities

Several studies have reported the synthesis of benzofuran derivatives with significant antimicrobial properties. For instance, Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, demonstrating their potential in antimicrobial applications. Sanjeeva et al. (2021) also synthesized and characterized novel benzofuran derivatives with antimicrobial activities against various bacterial strains. These compounds showcase the potential of benzofuran derivatives in developing new antimicrobial agents (Kumari et al., 2019); (Sanjeeva et al., 2021).

Organic Synthesis and Characterization

Benzofuran derivatives like 1-(5-Bromo-1-benzofuran-2-yl)ethanol are integral in various organic synthesis processes. Studies illustrate their use in synthesizing diverse chemical structures with potential applications in pharmaceuticals and materials science. For example, Paizs et al. (2003) discuss the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols, highlighting their importance in obtaining enantiopure compounds (Paizs et al., 2003).

将来の方向性

Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-YL)ethanol”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

特性

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHGBROBZNHZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-1-benzofuran-2-YL)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)